molecular formula C9H14O3 B13817839 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI)

2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI)

Cat. No.: B13817839
M. Wt: 170.21 g/mol
InChI Key: HNRGUKAXAKYPRP-UHFFFAOYSA-N
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Description

2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) is a chemical compound characterized by its unique structure, which includes an oxirane ring and acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) typically involves the reaction of 2-propanone with a suitable epoxidizing agent to form the oxirane ring. The acetyl group is then introduced through acetylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial practices include the use of optimized reaction conditions and purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI)
  • 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(8CI)
  • 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(7CI)

Uniqueness

2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) is unique due to its specific structural features, such as the presence of both an oxirane ring and an acetyl group

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(3-acetyl-2,3-dimethyloxiran-2-yl)propan-2-one

InChI

InChI=1S/C9H14O3/c1-6(10)5-8(3)9(4,12-8)7(2)11/h5H2,1-4H3

InChI Key

HNRGUKAXAKYPRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C(O1)(C)C(=O)C)C

Origin of Product

United States

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